Home > Products > Screening Compounds P29718 > Minodronic acid-d4
Minodronic acid-d4 -

Minodronic acid-d4

Catalog Number: EVT-12532441
CAS Number:
Molecular Formula: C9H12N2O7P2
Molecular Weight: 326.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Minodronic acid-d4 is a deuterated form of minodronic acid, which is a compound classified under bisphosphonates. These compounds are primarily used in the treatment of osteoporosis and other bone-related disorders. Minodronic acid was developed to inhibit bone resorption, thereby improving bone density and reducing the risk of fractures. The deuteration of minodronic acid aims to enhance its pharmacokinetic properties, making it a subject of interest in pharmaceutical research.

Source and Classification

Minodronic acid is synthesized from various chemical precursors, primarily involving the reaction of substituted acetic acids with other reagents. It falls under the classification of bisphosphonates, which are characterized by their ability to bind to bone mineral and inhibit osteoclast-mediated bone resorption. Minodronic acid-d4 specifically refers to the isotopically labeled variant, where hydrogen atoms are replaced by deuterium, enhancing its stability and enabling more precise studies in metabolic pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of minodronic acid involves several steps:

  1. Formation of Intermediates: The process begins with the reaction between 2-aminopyridine and 4-chloroacetoacetic acid ethyl ester, typically in an organic solvent with a copper catalyst. This reaction yields an imidazo-pyridine intermediate that undergoes further transformations.
  2. Hydrolysis: The imidazo-pyridine derivative is then hydrolyzed using sodium hydroxide, leading to the formation of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid.
  3. Phosphorylation: The final step involves phosphorylation, where the acetic acid derivative is treated with phosphorus-containing reagents (e.g., phosphorus chloride) under controlled conditions to produce minodronic acid. This method has been detailed in patents focusing on efficient synthesis routes with high yields .
Molecular Structure Analysis

Structure and Data

Minodronic acid-d4 retains the core structure of minodronic acid but includes deuterium atoms at specific positions. The molecular formula for minodronic acid is C1H1N1O3P2C_1H_1N_1O_3P_2, with a molecular weight that varies slightly due to deuteration.

  • Molecular Formula: C₁₁H₁₄N₂O₃P₂ (for minodronic acid)
  • Molecular Weight: Approximately 309 g/mol
  • Structural Characteristics: The compound features two phosphonate groups attached to a central carbon skeleton derived from pyridine, which contributes to its biological activity as a bisphosphonate.
Chemical Reactions Analysis

Reactions and Technical Details

Minodronic acid undergoes various chemical reactions typical of bisphosphonates:

  • Hydrolysis: In aqueous environments, minodronic acid can hydrolyze, releasing phosphonic acids.
  • Binding Reactions: It binds strongly to hydroxyapatite in bone tissue, which is crucial for its therapeutic action.
  • Deuteration Reactions: The introduction of deuterium alters some reaction kinetics and pathways, making it useful for tracer studies in pharmacokinetics.

The reactions are typically monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to ensure purity and yield .

Mechanism of Action

Process and Data

Minodronic acid acts by inhibiting osteoclast activity, which is essential for bone resorption. The mechanism involves:

  1. Inhibition of Farnesyl Pyrophosphate Synthase: Minodronic acid interferes with the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase, leading to reduced osteoclast function.
  2. Increased Bone Density: By suppressing osteoclast-mediated bone resorption, it results in an increase in bone mineral density over time.

Clinical studies have demonstrated that minodronic acid hydrate significantly improves lumbar spine and hip joint bone density in postmenopausal women with osteoporosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.
  • Stability: Deuterated forms often exhibit enhanced stability compared to their non-deuterated counterparts.
  • Melting Point: Approximately 242.5–243.7 °C for pure minodronic acid .

These properties contribute to its effectiveness as a therapeutic agent while also influencing its synthesis and formulation strategies.

Applications

Scientific Uses

Minodronic acid-d4 is primarily utilized in scientific research, particularly in pharmacokinetic studies where tracking the compound's metabolism is essential. Its applications include:

  • Metabolic Studies: Due to its isotopic labeling, it allows researchers to trace metabolic pathways more accurately.
  • Bone Health Research: Used in studies investigating the efficacy of bisphosphonates in treating osteoporosis.
  • Drug Development: Assists in formulating new therapeutic agents with improved efficacy based on insights gained from its behavior in biological systems.

Properties

Product Name

Minodronic acid-d4

IUPAC Name

[1-hydroxy-1-phosphono-2-(5,6,7,8-tetradeuterioimidazo[1,2-a]pyridin-3-yl)ethyl]phosphonic acid

Molecular Formula

C9H12N2O7P2

Molecular Weight

326.17 g/mol

InChI

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18)/i1D,2D,3D,4D

InChI Key

VMMKGHQPQIEGSQ-RHQRLBAQSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Isomeric SMILES

[2H]C1=C(C2=NC=C(N2C(=C1[2H])[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.